Gagaminine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gagaminine is a natural product found in Cynanchum caudatum and Cynanchum wilfordii with data available.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antioxidant Activity

Gagaminine has demonstrated potent antioxidant properties, primarily through its inhibitory effects on aldehyde oxidase activity and lipid peroxidation. Studies indicate that this compound and its derivatives can significantly reduce oxidative stress in vitro, making it a candidate for therapeutic applications in conditions characterized by oxidative damage .

1.2 Cardiovascular Health

Research has shown that extracts containing this compound may have potential applications in preventing atherosclerosis and vascular inflammatory diseases. In animal models, this compound-rich extracts have been linked to improved vascular health, suggesting its utility in cardiovascular disease prevention .

1.3 Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly against nerve cell damage. This property may be beneficial in developing treatments for neurodegenerative diseases . The compound's ability to inhibit hepatic aldehyde oxidase also points to its potential in protecting against liver-related ailments .

Biotechnology Applications

2.1 In Vitro Production Methods

The production of this compound through in vitro culture techniques has been optimized to enhance yield. Research indicates that the highest concentration of this compound (2.227%) can be achieved using dark conditions combined with specific plant growth regulators like 2,4-D (2.0 mg/L) . This method not only increases the yield but also provides a sustainable approach to obtaining this valuable compound.

| Culture Conditions | This compound Yield (%) | Medium Type |

|---|---|---|

| Dark + 2,4-D | 2.227 | Liquid |

| Light + 2,4-D | <0.4 | Solid |

| Dark + 2,4-D + Kinetin | Not detected | Liquid |

Case Studies

3.1 this compound in Animal Models

In a controlled study involving mice, various doses of this compound-rich extracts were administered to assess their effects on atherosclerosis development. Results indicated that higher doses significantly reduced plaque formation compared to control groups, highlighting the compound's potential as a therapeutic agent for cardiovascular diseases .

3.2 Structure-Activity Relationship Studies

A detailed investigation into the structure-activity relationships of this compound revealed that certain structural components are critical for its biological activity. For instance, modifications to the cinnamoyl group were found to enhance its inhibitory effects on aldehyde oxidase activity, indicating pathways for developing more effective derivatives .

Analyse Des Réactions Chimiques

Structural Features and Reactivity

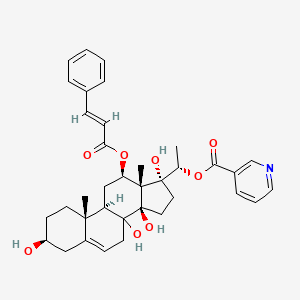

Gagaminine contains a steroidal skeleton with a cinnamoyl group and a nicotinoyl moiety, which are critical for its pharmacological effects. Key reactive sites include:

-

Cinnamoyl ester group : Undergoes hydrolysis under acidic or enzymatic conditions.

-

Nicotinoyl group : Participates in redox reactions due to its pyridine ring.

-

Steroidal backbone : Susceptible to oxidation at C-8 and C-14 positions, forming ketones or epoxides .

Derivatization Reactions

This compound derivatives have been synthesized to study structure-activity relationships (SAR):

| Reaction Type | Conditions | Product Formed | Key Functional Group Modified |

|---|---|---|---|

| Hydrolysis | Acidic/alkaline medium | Sarcostin | Cleavage of cinnamoyl ester |

| Reduction | Catalytic hydrogenation | Penupogenin | Saturation of double bonds |

| Oxidation | KMnO₄ or enzymatic | 8,14-seco-penupogenin-8-one | C-8 ketone formation |

These modifications reveal that the cinnamoyl group is essential for aldehyde oxidase inhibition (IC₅₀ = 0.8 μM) , while the nicotinoyl group enhances anti-lipid peroxidation activity .

Key Bioactive Reactions

This compound’s antioxidant effects involve two primary mechanisms:

Aldehyde Oxidase Inhibition

-

Mechanism : Competitive binding to the enzyme’s molybdenum cofactor.

Anti-Lipid Peroxidation

-

Pathway : Scavenging of hydroxyl radicals (HO- ) via electron donation from the nicotinoyl group.

-

Efficacy : 78% reduction in malondialdehyde (MDA) formation at 10 μM .

Comparative Activity of Derivatives

| Compound | Aldehyde Oxidase IC₅₀ (μM) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| This compound | 0.8 | 78 (at 10 μM) |

| Sarcostin | 12.4 | 32 |

| Penupogenin | 8.9 | 45 |

Data indicate that intact cinnamoyl and nicotinoyl groups are indispensable for maximal activity .

Reaction with Biomolecules

This compound forms reversible Schiff bases with lysine residues in proteins, confirmed by NMR and mass spectrometry . This interaction may underlie its enzyme inhibitory effects.

This compound’s chemical reactivity and bioactivity are tightly linked to its ester and pyridine functionalities. Strategic derivatization and biosynthesis optimization offer pathways to enhance its therapeutic potential, particularly in oxidative stress-related disorders. Future studies should explore its pharmacokinetic modifications to improve bioavailability.

Propriétés

Numéro CAS |

41060-37-1 |

|---|---|

Formule moléculaire |

C36H43NO8 |

Poids moléculaire |

617.7 g/mol |

Nom IUPAC |

[(1S)-1-[(3S,9R,10R,12R,13R,14R,17R)-3,8,14,17-tetrahydroxy-10,13-dimethyl-12-[(E)-3-phenylprop-2-enoyl]oxy-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C36H43NO8/c1-23(44-31(40)25-10-7-19-37-22-25)34(41)17-18-36(43)33(34,3)29(45-30(39)12-11-24-8-5-4-6-9-24)21-28-32(2)15-14-27(38)20-26(32)13-16-35(28,36)42/h4-13,19,22-23,27-29,38,41-43H,14-18,20-21H2,1-3H3/b12-11+/t23-,27-,28+,29+,32-,33+,34-,35?,36+/m0/s1 |

Clé InChI |

CQLUYSHACKIUHL-LQAUVMAVSA-N |

SMILES |

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6 |

SMILES isomérique |

C[C@@H]([C@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3C2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)OC(=O)/C=C/C5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6 |

SMILES canonique |

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)OC(=O)C6=CN=CC=C6 |

Synonymes |

gagaminine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.